1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea
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Description
The compound “1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a urea group and a methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a urea group, and a methoxyphenyl group. The piperidine ring is a six-membered ring with one nitrogen atom . The urea group consists of a carbonyl group flanked by two amine groups, and the methoxyphenyl group is a phenyl ring with a methoxy group attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The piperidine ring could undergo reactions typical of amines, such as acylation or alkylation. The urea group could participate in condensation reactions, and the methoxyphenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature. The presence of polar functional groups (urea, methoxyphenyl) could make it somewhat soluble in polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-(2-chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-11(17)15(21)20-9-7-12(8-10-20)18-16(22)19-13-5-3-4-6-14(13)23-2/h3-6,11-12H,7-10H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJBBYIQDTNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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